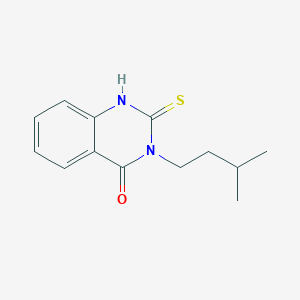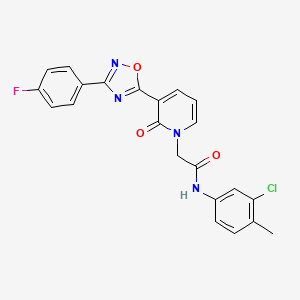
N-(3-chloro-4-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H16ClFN4O3 and its molecular weight is 438.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Evaluation as Antimicrobial Agents
Compounds similar to the queried chemical, particularly those containing the 1,3,4-oxadiazole derivatives and substituted phenyl acetamide derivatives, have been synthesized and evaluated for their antimicrobial properties. These compounds, including derivatives with a significant number of fluorine atoms, have shown notable potency against a broad panel of bacterial and fungal strains. The presence of a fluorine atom in these derivatives significantly enhances their antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Parikh & Joshi, 2014).
Anti-inflammatory Activity
Derivatives of N-(3-chloro-4-fluorophenyl) with specific modifications have demonstrated significant anti-inflammatory activities. These synthesized compounds were evaluated, and some showed considerable anti-inflammatory effects, suggesting their potential use in developing anti-inflammatory therapies (Sunder & Maleraju, 2013).
Spectroscopic and Quantum Mechanical Studies
Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, which share a chemical affinity with the queried compound, have been conducted. These studies not only explore the electronic properties and vibrational spectra of these molecules but also assess their potential in photovoltaic efficiency modeling and as photosensitizers in dye-sensitized solar cells (DSSCs). The non-linear optical (NLO) activity and molecular docking studies of these compounds suggest their usefulness in various scientific and industrial applications (Mary et al., 2020).
Anticancer and Apoptosis Inducing Properties
Research has identified certain 1,2,4-oxadiazole derivatives as novel apoptosis inducers, demonstrating activity against breast and colorectal cancer cell lines. The structure-activity relationship (SAR) studies of these compounds reveal the importance of specific substituents for their activity, indicating their potential as anticancer agents and in identifying molecular targets for cancer therapy (Zhang et al., 2005).
Synthesis and Biological Assessment for Various Applications
The synthesis of novel compounds incorporating the 1,2,4-oxadiazole cycle indicates a broad interest in exploring these molecules for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These studies underscore the versatility of such compounds in scientific research, pointing to their potential in developing new therapeutic agents and materials with specialized functions (Karpina et al., 2019).
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN4O3/c1-13-4-9-16(11-18(13)23)25-19(29)12-28-10-2-3-17(22(28)30)21-26-20(27-31-21)14-5-7-15(24)8-6-14/h2-11H,12H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLXNGBBWVJGKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(4-Bromophenoxy)-2-methylpropyl]-4H-1,2,4-oxadiazol-5-one](/img/structure/B2703187.png)
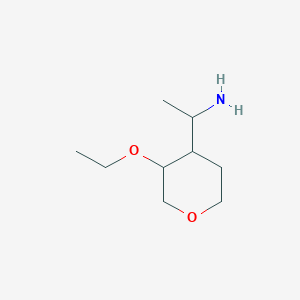

![2-Oxabicyclo[3.1.1]heptan-1-ylmethanamine](/img/structure/B2703193.png)
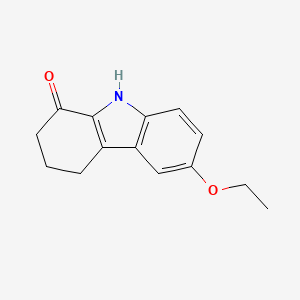

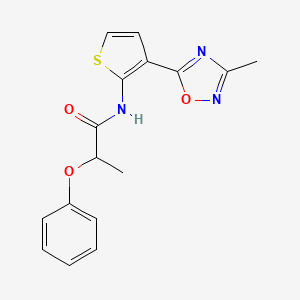
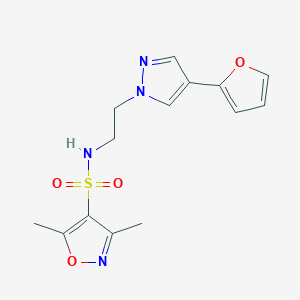
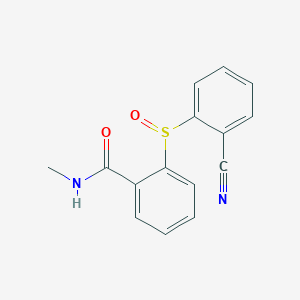
![(Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B2703203.png)

![3,3,5-Trimethyl-1-{2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}cyclohexanecarboxylic acid](/img/structure/B2703206.png)
